molecular formula C17H14N2O4 B14169531 8-methoxy-2-oxo-N'-phenylchromene-3-carbohydrazide CAS No. 5496-86-6

8-methoxy-2-oxo-N'-phenylchromene-3-carbohydrazide

Cat. No.: B14169531
CAS No.: 5496-86-6
M. Wt: 310.30 g/mol
InChI Key: RLOLLDDLRRCQRV-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N’-phenylchromene-3-carbohydrazide is a chemical compound with the molecular formula C17H14N2O4 and a molecular weight of 310.304 g/mol . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N’-phenylchromene-3-carbohydrazide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with phenylhydrazine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N’-phenylchromene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

8-methoxy-2-oxo-N’-phenylchromene-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N’-phenylchromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-2-oxo-N’-phenylchromene-3-carbohydrazide
  • 8-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
  • 8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid
  • 8-methoxy-2-oxo-2H-chromen-3-ylsulfanyl-acetic acid methyl ester
  • 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLICACIDAMIDE
  • 8-methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile

Uniqueness

8-methoxy-2-oxo-N’-phenylchromene-3-carbohydrazide is unique due to its specific structural features, such as the methoxy group at the 8-position and the phenylchromene core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

5496-86-6

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

8-methoxy-2-oxo-N'-phenylchromene-3-carbohydrazide

InChI

InChI=1S/C17H14N2O4/c1-22-14-9-5-6-11-10-13(17(21)23-15(11)14)16(20)19-18-12-7-3-2-4-8-12/h2-10,18H,1H3,(H,19,20)

InChI Key

RLOLLDDLRRCQRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC3=CC=CC=C3

Origin of Product

United States

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